molecular formula C21H29ClN4O6S2 B1193420 PF-5274857 mseylate

PF-5274857 mseylate

Cat. No.: B1193420
M. Wt: 533.055
InChI Key: JHCGTLZMXJAINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-5274857 mesylate is a potent, orally available small-molecule antagonist of Smoothened (Smo), a key transducer of the Hedgehog (Hh) signaling pathway. Developed by Pfizer, it exhibits high selectivity for Smo, with a binding affinity (Ki) of 4.6 nM and an IC50 of 2.7 nM for inhibiting Gli1 transcriptional activity in mouse embryonic fibroblasts (MEFs) . Its unique ability to penetrate the blood-brain barrier (BBB) distinguishes it from many other Smo inhibitors, making it a promising candidate for treating brain malignancies such as medulloblastoma and brain metastases driven by aberrant Hh signaling .

Properties

Molecular Formula

C21H29ClN4O6S2

Molecular Weight

533.055

IUPAC Name

1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one mesylate

InChI

InChI=1S/C20H25ClN4O3S.CH4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;1-5(2,3)4/h10-13H,4-9H2,1-3H3;1H3,(H,2,3,4)

InChI Key

JHCGTLZMXJAINA-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=NC=C(Cl)C(C3=NC=C(C)C=C3C)=C2)CC1)CCS(=O)(C)=O.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-5274857;  PF 5274857;  PF5274857 HCl;  PF-5274857 mesylate

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties

  • In vitro potency : Binds Smo with an IC50 of 5.8 nM and inhibits Shh-induced Hh pathway activity (IC50 = 2.7 nM) .
  • In vivo efficacy : Reduces tumor growth in Ptch1+/−;p53−/− medulloblastoma allograft models (IC50 = 8.9 nM) and improves survival rates .
  • BBB penetration : Achieves 40% brain-to-plasma concentration in preclinical models, enabling inhibition of Smo activity in the cerebellum .
  • Safety profile: No significant toxicity observed in animal studies .

Comparison with Similar Smo Inhibitors

Potency and Selectivity

PF-5274857 demonstrates superior BBB penetration compared to most Smo inhibitors, though its potency is comparable to other clinical-stage compounds (Table 1).

Compound Smo Binding (Ki/IC50) Gli1 Inhibition (IC50) BBB Penetration Resistance to D473H Mutation Clinical Status
PF-5274857 4.6 nM / 5.8 nM 2.7 nM Yes No Preclinical
GDC-0449 (Vismodegib) 3.0 nM 13 nM Limited No FDA-approved
LDE-225 (Sonidegib) 2.0 nM 16 nM Moderate No FDA-approved
TAK-441 3.4 nM 9.1 nM Unknown Yes Phase I (discontinued)
LEQ-506 1.2 nM 4.5 nM Yes Yes Phase I
Itraconazole 1.1 µM 3.2 µM No Yes Repurposed antifungal

Key Findings :

  • PF-5274857 and LEQ-506 are among the few Smo inhibitors with confirmed BBB penetration, critical for treating CNS tumors .
  • Itraconazole, though less potent, is clinically accessible but unsuitable for brain tumors due to poor BBB penetration .

Mechanistic and Resistance Profiles

  • PF-5274857 : Binds the Smo transmembrane domain but is ineffective against the D473H mutant . Its downstream effects include suppression of Gli1, Gli2, Ptch1, and Ptch2 expression .
  • GDC-0449 : First-in-class Smo inhibitor; resistance arises rapidly due to D473H and other mutations .
  • LEQ-506 : Retains activity against D473H and other resistant Smo variants, making it a candidate for overcoming vismodegib resistance .

Preclinical and Clinical Advancements

  • PF-5274857: In Ptch1+/−;p53−/− mice, oral administration (10 mg/kg) fully inhibited tumor growth, outperforming vismodegib (12.5 mg/kg required) .
  • LEQ-506: Demonstrated efficacy in murine xenograft models with Smo-D473H mutations; Phase I trials completed but results unpublished .
  • Itraconazole: Reduces Gli1 expression in basal cell carcinoma (BCC) models but lacks specificity and BBB penetration .

Q & A

Q. What is the molecular mechanism of PF-5274857 mesylate in inhibiting the Hedgehog (Hh) signaling pathway?

PF-5274857 selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway. Its binding affinity (Ki = 4.6 nM) disrupts downstream Gli1 transcription, as demonstrated in mouse embryonic fibroblast (MEF) cells with an IC50 of 2.7 nM for Gli1 suppression . Methodologically, researchers should validate Smo binding via competitive radioligand assays and measure Gli1 expression using qRT-PCR or luciferase reporter assays in Hh-activated models .

Q. What experimental models are appropriate for evaluating PF-5274857’s efficacy in brain tumors?

Primary medulloblastoma (MB) allograft models (e.g., PTCH⁻/⁻; p53⁻/⁻ mice) are standard for assessing PF-5274857’s brain permeability and tumor growth inhibition. In vivo, PF-5274857 reduces Gli1/2 and PTCH1/2 expression in MB tissues, with survival outcomes tracked over 4–6 weeks . Researchers should pair these with pharmacokinetic (PK) studies to quantify drug concentrations in cerebrospinal fluid (CSF) and brain homogenates .

Q. How is PF-5274857’s blood-brain barrier (BBB) penetration quantified in preclinical studies?

BBB penetration is validated using non-tumor species (e.g., rodents) via intravenous/oral administration followed by LC-MS/MS analysis of plasma, CSF, and brain tissue. Key metrics include brain-to-plasma ratio (≥0.5 indicates BBB permeability) and unbound fraction in brain tissue .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for PF-5274857 across studies?

Discrepancies (e.g., IC50 = 5.8 nM in binding assays vs. 2.7 nM in functional assays) arise from differences in experimental conditions (e.g., cell type, ligand concentration). To reconcile these, use orthogonal assays:

  • Binding assays : Radiolabeled Smo competition experiments (e.g., ³H-labeled cyclopamine) .
  • Functional assays : Gli1 transcriptional activity in Shh-stimulated MEF cells . Normalize data to internal controls (e.g., reference inhibitors like vismodegib) and report assay parameters (e.g., incubation time, serum content) .

Q. What experimental designs optimize PF-5274857’s therapeutic window in combination therapies?

PF-5274857’s synergy with DNA-damaging agents (e.g., cisplatin) or PI3K inhibitors can be tested in Hh-driven tumor models. Use factorial design experiments to assess:

  • Dose-response matrices : Vary PF-5274857 and adjuvant doses to calculate combination indices (e.g., Chou-Talalay method) .
  • Biomarker validation : Monitor Gli1 suppression (Hh pathway) and phospho-AKT (PI3K pathway) via Western blot .

Q. How can researchers address PF-5274857’s off-target effects, such as μ-opioid receptor inhibition?

PF-5274857 exhibits weak μ-opioid receptor antagonism (Kd = 36 μM), which may confound in vivo behavioral studies. Mitigation strategies include:

  • Selectivity profiling : Screen against a panel of GPCRs using β-arrestin recruitment assays .
  • Dose titration : Use the minimum effective dose (e.g., 10 mg/kg oral in mice) to minimize off-target engagement .

Methodological Considerations

  • Data Reproducibility : Report full experimental conditions (e.g., cell passage number, animal strain) and deposit raw data in repositories like Figshare or Zenodo .
  • Statistical Rigor : Use mixed-effects models for in vivo studies to account for inter-animal variability and pre-register analysis plans to avoid post hoc bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-5274857 mseylate
Reactant of Route 2
Reactant of Route 2
PF-5274857 mseylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.